

# Toxicological Profile of 3-Methyl-2-oxobutanoic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-oxobutanoate

Cat. No.: B041076

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## Introduction

3-Methyl-2-oxobutanoic acid, also known as  $\alpha$ -keto- $\beta$ -methylvaleric acid or  $\alpha$ -ketoisovaleric acid, is a branched-chain  $\alpha$ -keto acid (BCKA) and a key metabolite in the catabolism of the essential amino acid valine.<sup>[1]</sup> While it is a naturally occurring intermediate in cellular metabolism, its accumulation is associated with the rare inherited metabolic disorder known as Maple Syrup Urine Disease (MSUD).<sup>[2][3]</sup> In individuals with MSUD, a deficiency in the branched-chain  $\alpha$ -keto acid dehydrogenase (BCKDH) complex leads to the buildup of 3-methyl-2-oxobutanoic acid and other BCKAs, resulting in severe neurotoxicity and other pathological conditions.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the toxicological profile of 3-methyl-2-oxobutanoic acid, focusing on its metabolic fate, mechanisms of toxicity, and the experimental methodologies used to assess its effects.

## Physicochemical Properties and Hazard Identification

A summary of the key physicochemical properties and hazard classifications for 3-methyl-2-oxobutanoic acid is presented in the tables below.

Table 1: Physicochemical Properties of 3-Methyl-2-oxobutanoic acid

Property	Value	Reference(s)
Chemical Formula	C5H8O3	<a href="#">[4]</a>
Molecular Weight	116.12 g/mol	<a href="#">[4]</a>
CAS Number	759-05-7	<a href="#">[4]</a>
Appearance	Off-white solid or pale yellow liquid	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	31.5 °C	<a href="#">[4]</a>
Boiling Point	170.5 °C	<a href="#">[4]</a>
Water Solubility	Soluble	<a href="#">[4]</a>
Synonyms	α-Ketoisovaleric acid, 2-Oxo-3-methylbutanoic acid, α-Ketovaline	<a href="#">[4]</a>

Table 2: GHS Hazard Classification of 3-Methyl-2-oxobutanoic acid

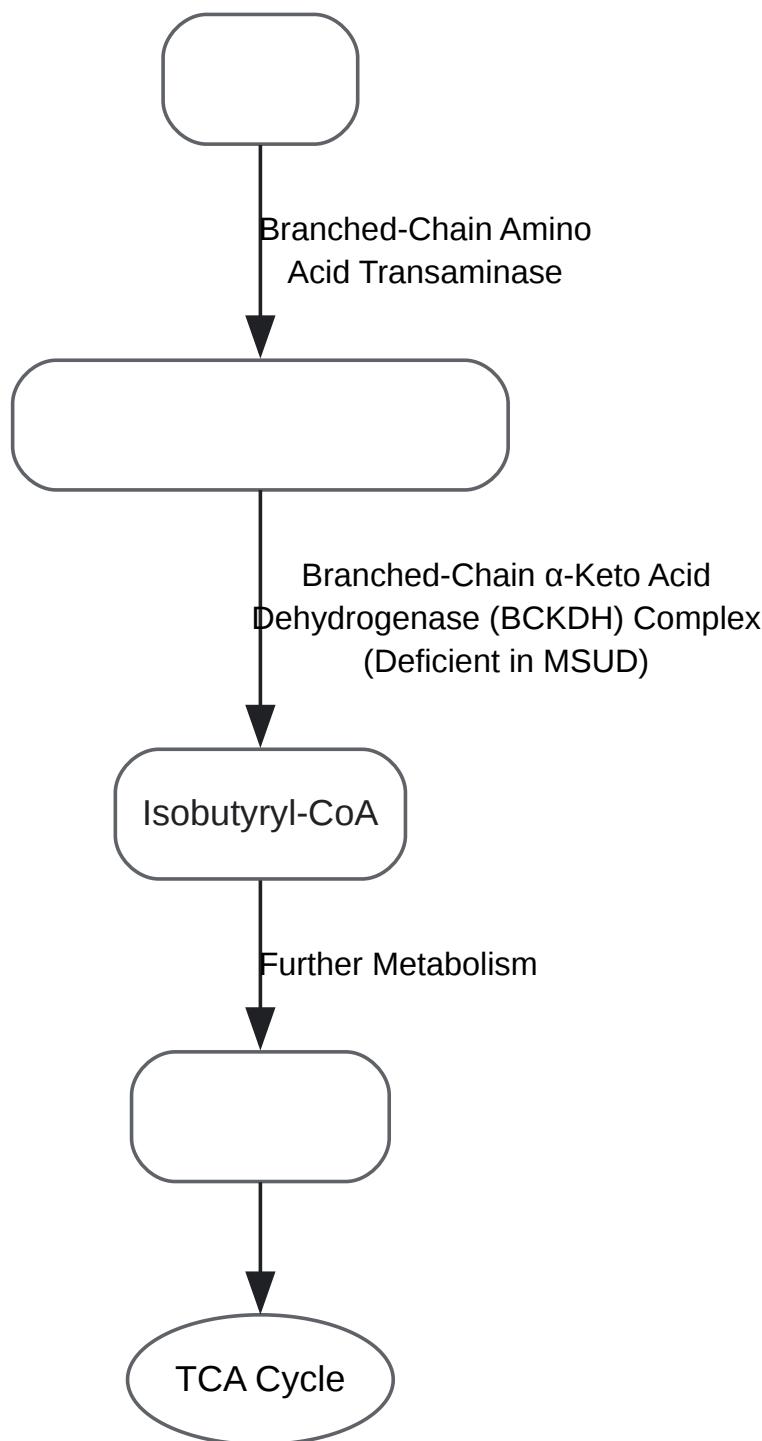
Hazard Class	Category	Hazard Statement	Reference(s)
Acute Toxicity, Oral	4	H302: Harmful if swallowed	<a href="#">[6]</a> <a href="#">[7]</a>
Skin Corrosion/Irritation	2	H315: Causes skin irritation	<a href="#">[6]</a> <a href="#">[7]</a>
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation	<a href="#">[6]</a> <a href="#">[7]</a>
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation	<a href="#">[6]</a> <a href="#">[7]</a>

## Toxicokinetics and Metabolism

The primary metabolic pathway for 3-methyl-2-oxobutanoic acid involves its oxidative decarboxylation by the mitochondrial enzyme complex, branched-chain  $\alpha$ -keto acid dehydrogenase (BCKDH).<sup>[1][2]</sup> This reaction is a critical and irreversible step in the catabolism of valine.

## Metabolic Pathway of 3-Methyl-2-oxobutanoic Acid

The metabolic fate of 3-methyl-2-oxobutanoic acid is intrinsically linked to the catabolism of the branched-chain amino acid valine.



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*Catabolism of Valine to Succinyl-CoA.*

## Toxicological Data

Direct quantitative toxicological data for 3-methyl-2-oxobutanoic acid, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not readily available in the public literature. Safety Data Sheets for the compound indicate that acute toxicity information is not available.<sup>[5]</sup> The primary toxicological concern stems from its accumulation in the genetic disorder MSUD.<sup>[2][3]</sup>

Table 3: Summary of Toxicological Endpoints for 3-Methyl-2-oxobutanoic acid

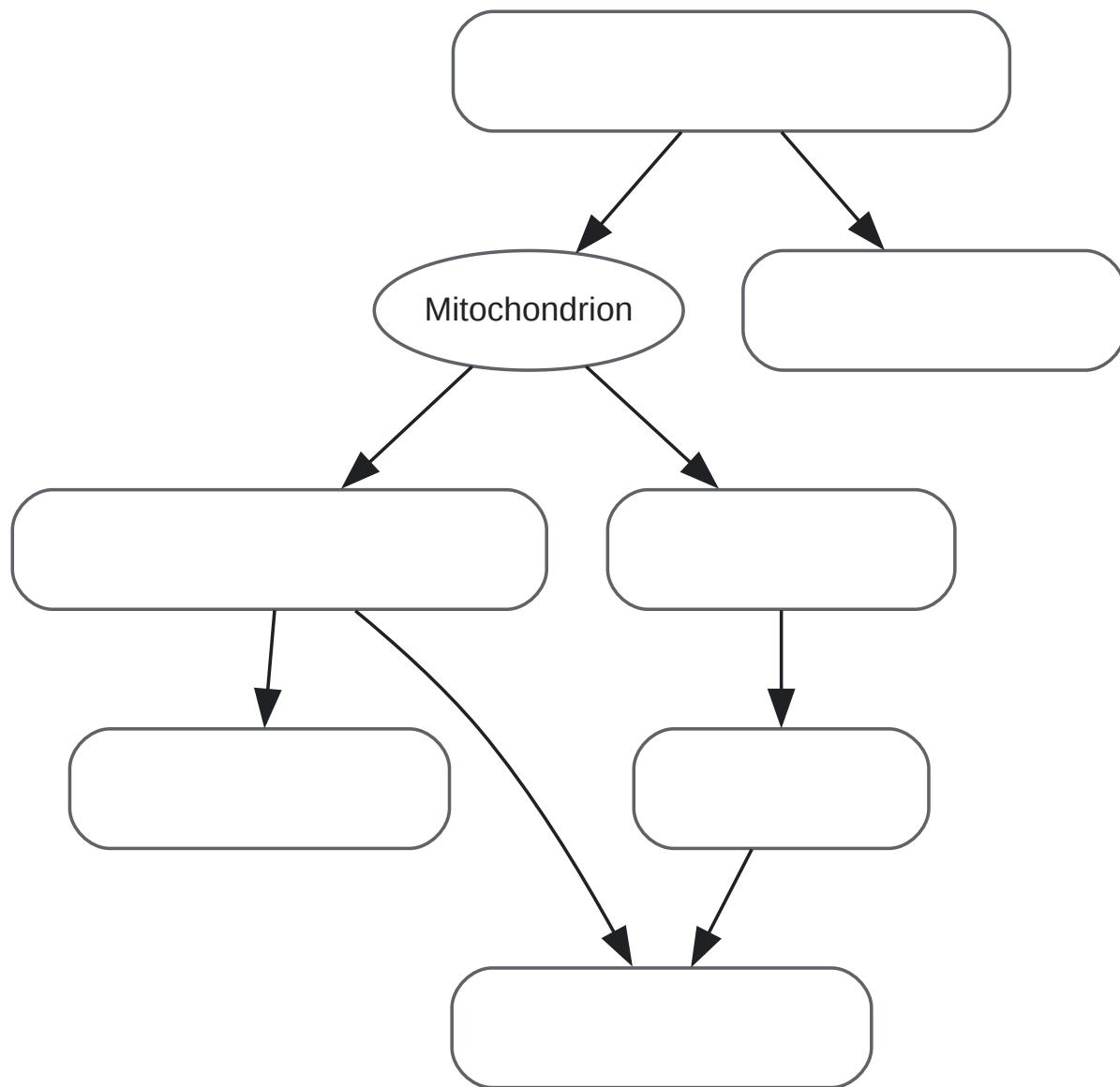
Endpoint	Result	Comments	Reference(s)
Acute Oral Toxicity	Category 4 (Harmful if swallowed)	GHS classification based on available data. No specific LD50 value reported.	[6][7]
Genotoxicity	No information available	Specific studies on mutagenicity or clastogenicity are not reported.	[5]
Carcinogenicity	Not listed as a carcinogen	Not classified as a carcinogen by IARC, NTP, or OSHA.	[4]
Reproductive and Developmental Toxicity	No information available	Specific studies have not been reported.	[5]
Neurotoxicity	Neurotoxin	Accumulation in MSUD leads to severe neurological damage.	[8][9]

## Mechanisms of Toxicity

The neurotoxicity of 3-methyl-2-oxobutanoic acid, particularly in the context of its accumulation in MSUD, is multifactorial and involves several interconnected cellular pathways.

## Oxidative Stress and Mitochondrial Dysfunction

Elevated levels of 3-methyl-2-oxobutanoic acid and other BCKAs have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and impairing antioxidant defenses.[9] This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA. Furthermore, BCKAs can inhibit mitochondrial respiratory chain complexes, leading to reduced ATP production and overall mitochondrial dysfunction.[9]



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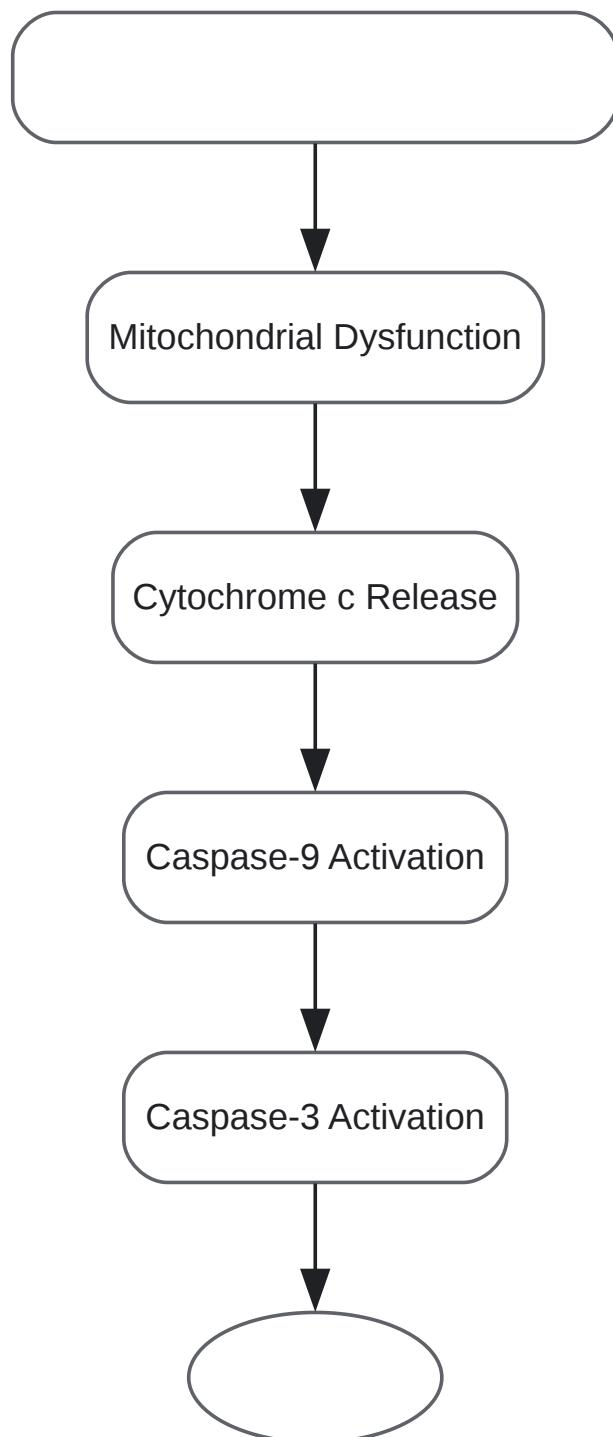
*Induction of Oxidative Stress and Mitochondrial Dysfunction.*

## Excitotoxicity and Neurotransmitter Imbalance

Accumulation of BCKAs can disrupt neurotransmitter homeostasis. It has been suggested that high levels of these keto acids can interfere with the transport and metabolism of other amino acids in the brain, leading to a depletion of key neurotransmitters like glutamate and GABA.[\[10\]](#) This imbalance can contribute to the neurological symptoms observed in MSUD.

## Induction of Apoptosis

Prolonged cellular stress induced by 3-methyl-2-oxobutanoic acid can trigger programmed cell death, or apoptosis. This process is mediated by a cascade of signaling molecules, including the Bcl-2 family of proteins and caspases. The mitochondrial dysfunction caused by the keto acid can lead to the release of pro-apoptotic factors from the mitochondria, initiating the apoptotic cascade.



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*Apoptotic Signaling Pathway.*

## Experimental Protocols

Detailed toxicological studies specifically for 3-methyl-2-oxobutanoic acid are not widely published. However, standard methodologies would be employed to assess its toxicological profile.

## Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

- Principle: A stepwise procedure with the use of a minimum number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (survival or death) determines the next step.
- Test Animals: Typically rats or mice of a single sex (usually females).
- Procedure:
  - Animals are fasted prior to dosing.
  - The test substance is administered by gavage in a single dose.
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
  - A necropsy of all animals is performed at the end of the study.
- Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.

## In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This test is used to detect point mutations.

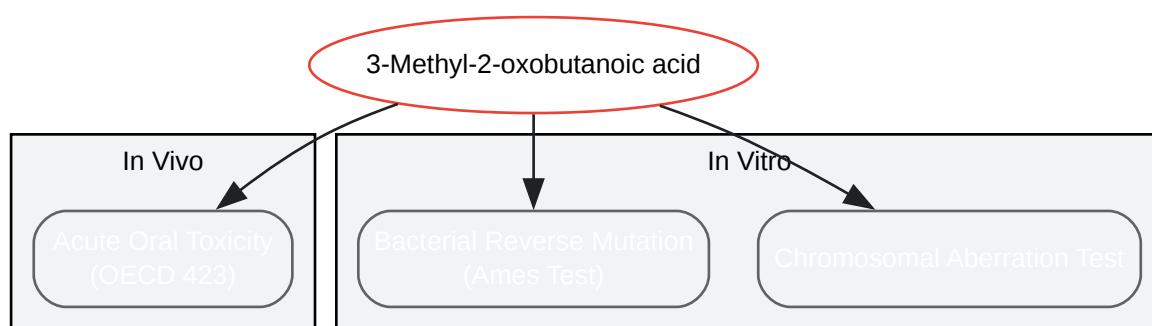
- Principle: The test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid.
- Procedure:

- The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
- The bacteria are plated on a minimal medium lacking the specific amino acid.
- After incubation, the number of revertant colonies is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

## In Vitro Genotoxicity: Chromosomal Aberration Test

This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

- Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.
- Procedure:
  - Cell cultures (e.g., Chinese hamster ovary cells, human lymphocytes) are exposed to the test substance with and without a metabolic activation system.
  - Cells are treated with a spindle inhibitor to arrest them in metaphase.
  - Chromosomes are prepared and analyzed microscopically for structural aberrations.
- Data Analysis: A substance is considered clastogenic if it induces a dose-dependent and statistically significant increase in the frequency of cells with chromosomal aberrations.



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*Standard Toxicological Testing Workflow.*

## Conclusion

The toxicological profile of 3-methyl-2-oxobutanoic acid is primarily characterized by its neurotoxicity, which is evident upon its accumulation in Maple Syrup Urine Disease. The mechanisms underlying this toxicity are complex, involving the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. While specific quantitative data on acute and chronic toxicity are lacking, its classification as harmful if swallowed and an irritant warrants careful handling in a research and development setting. Further studies are needed to fully elucidate the toxicological properties of this metabolite outside the context of MSUD to better inform risk assessments for other potential exposure scenarios.

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